4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Description
Properties
IUPAC Name |
4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-3-2-4-12(9-10)15-18-17-14(19-15)11-5-7-13(16)8-6-11/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXDYMOOTFTKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methylbenzohydrazide with 4-nitrobenzoic acid under acidic conditions, followed by reduction of the nitro group to an amine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent reduction steps efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro precursor to the aniline derivative is a crucial step in its synthesis.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related analogs:
Key Observations:
- Substituent Effects on Melting Points: Electron-donating groups (e.g., methoxy in 3d ) increase melting points due to enhanced crystallinity, whereas methylthio (8a ) reduces it . The target compound’s meta-methyl group likely results in a moderate melting point (~180°C).
- Lipophilicity (LogP): The 4-chlorophenyl analog has higher LogP (4.1), suggesting greater membrane permeability compared to the target compound (~3.8) and methoxy derivative (2.9) .
Spectral Characterization
- IR Spectroscopy: All compounds show characteristic C=N stretches near 1650 cm⁻¹. Methoxy derivatives display C-O-C asymmetric/symmetric stretches (~1250/1047 cm⁻¹), absent in the target compound .
- NMR: The target compound’s aromatic protons resonate at δ ~7.2–7.8 ppm, while chloro-substituted analogs show downfield shifts (δ ~7.9 ppm) due to electron-withdrawing effects .
Biological Activity
The compound 4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is part of a class of heterocyclic compounds that has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound features a 1,3,4-oxadiazole ring fused with an aniline moiety. The presence of the methyl group on the phenyl ring enhances its electronic properties, which can influence its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
- Antibacterial Activity : It exhibits significant antibacterial properties against various strains.
- Antifungal Activity : The compound has also demonstrated efficacy against fungal pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit key enzymes involved in cancer cell survival and proliferation.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Enzymes : It targets enzymes such as thymidylate synthase and topoisomerase II.
- Pathway Interference : The compound disrupts signaling pathways critical for cancer cell survival, including NF-kB and telomerase activity.
Case Studies
A study published in 2023 demonstrated that derivatives of 1,3,4-oxadiazole showed significant cytotoxicity against various cancer cell lines. In particular, compounds similar to this compound were effective in reducing cell viability in breast and lung cancer models .
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria.
Efficacy
In vitro studies have shown that this compound exhibits moderate to strong antibacterial effects. For instance:
- Staphylococcus aureus : Inhibition zones were observed at concentrations as low as 50 µg/mL.
- Escherichia coli : Comparable results were noted with inhibition zones at similar concentrations.
Antifungal Activity
The antifungal properties of the compound have also been explored. It has shown effectiveness against common fungal pathogens such as Candida spp. and Aspergillus spp.
Comparative Analysis
A comparative study indicated that while many oxadiazole derivatives possess antifungal properties, this compound exhibited superior activity due to its unique substitution pattern .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic pathways for 4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline?
The synthesis typically involves cyclocondensation reactions. A common route starts with reacting substituted hydrazides with carboxylic acid derivatives. For example, 4-acetamidobenzoic acid can react with furan-2-carbohydrazine in ethanol under reflux, followed by deprotection of the acetamide group to yield the aniline moiety. Alternative methods include using hydrazine derivatives with carbonyl compounds, as seen in analogous oxadiazole syntheses .
Q. How is this compound characterized structurally and functionally?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR confirm aromatic protons (δ 6.5–8.0 ppm) and oxadiazole ring carbons (δ 160–170 ppm) .
- IR spectroscopy : NH2 stretches (~3300–3400 cm⁻¹) and oxadiazole C=N/C-O bands (~1600–1250 cm⁻¹) .
- X-ray crystallography : Resolves molecular geometry, as demonstrated in related oxadiazole-aniline derivatives using SHELX programs for refinement .
Q. What solvents and reaction conditions optimize the synthesis of this compound?
Ethanol or methanol is often used as a solvent due to their polarity and boiling points (~78°C for ethanol), facilitating reflux. Stoichiometric ratios (1:1 molar equivalents of hydrazide and carbonyl precursor) and acid catalysis (e.g., H2SO4) enhance cyclization efficiency .
Advanced Research Questions
Q. How can computational methods predict the reactivity or bioactivity of this compound?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations model interactions with biological targets. For example, oxadiazole derivatives exhibit antimicrobial activity by binding to bacterial enzymes (e.g., dihydrofolate reductase). Parameters like binding affinity (ΔG) and interaction sites (hydrogen bonds, hydrophobic pockets) are analyzed .
Q. What strategies resolve contradictions in spectral data during characterization?
Discrepancies in NMR/IR results may arise from tautomerism, impurities, or crystal packing effects. Strategies include:
Q. How does the 3-methylphenyl substituent influence the compound's electronic properties?
The methyl group acts as an electron-donating substituent, altering the oxadiazole ring's electron density. This can be quantified via Hammett constants (σmeta = 0.12) or DFT-calculated electrostatic potential maps. Such effects impact reactivity in electrophilic substitutions or coordination with metal catalysts .
Q. What crystallographic challenges arise in determining its solid-state structure?
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
SAR studies compare substituents at the 3-methylphenyl and aniline positions. For example:
- Electron-withdrawing groups (e.g., -NO2) may enhance antimicrobial activity.
- Bulky substituents could improve selectivity for cancer cell targets. Bioassays (e.g., MIC tests, MTT assays) validate hypotheses .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
